

An In-depth Technical Guide to Taraxasterol (CAS No. 1059-14-9)

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Compound of Interest

Compound Name: Taraxasterone

Cat. No.: B1602164

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Taraxasterol (CAS No. 1059-14-9), a pentacyclic triterpenoid with significant therapeutic potential. Initially queried as "Taraxasterone," literature review confirms that the CAS number 1059-14-9 is correctly associated with Taraxasterol. This document details its physicochemical properties, summarizes its broad-ranging biological activities including anti-inflammatory, anti-cancer, and antioxidant effects, and elucidates the underlying molecular mechanisms. Special emphasis is placed on its modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The guide includes structured tables for all quantitative data and provides detailed experimental protocols for key assays to facilitate reproducibility. Furthermore, visual diagrams of signaling pathways and experimental workflows are presented using Graphviz (DOT language) to enhance understanding.

Introduction

Taraxasterol is a naturally occurring pentacyclic triterpenoid found in various plants, most notably in the dandelion (*Taraxacum officinale*)[1][2]. It has garnered considerable attention in the scientific community for its diverse pharmacological activities, positioning it as a promising candidate for drug development. This guide aims to be a central resource for researchers, providing in-depth technical information on Taraxasterol.

It is important to clarify that while the initial topic of interest was "Taraxasterone" with CAS number 1059-14-9, extensive database searches have conclusively shown that this CAS number is assigned to Taraxasterol[3][4]. Taraxerone is a distinct compound with a different chemical structure and CAS number (514-07-8)[5]. This guide will henceforth focus on Taraxasterol.

Physicochemical Properties

Taraxasterol is characterized by a specific chemical structure and distinct physical properties that are crucial for its handling, formulation, and biological activity.

Property	Value	Reference
CAS Number	1059-14-9	[3][4]
Molecular Formula	C ₃₀ H ₅₀ O	[1][3]
Molecular Weight	426.72 g/mol	[1][3]
IUPAC Name	(3 β ,18 α ,19 α)-Urs-20(30)-en-3-ol	[1]
Melting Point	221-222 °C	[1][3]
Appearance	White crystalline powder	[6]
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO.	[6]

Biological Activities and Mechanisms of Action

Taraxasterol exhibits a wide spectrum of biological activities, primarily centered around its anti-inflammatory, anti-cancer, and antioxidant properties.

Anti-inflammatory Activity

Taraxasterol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It significantly reduces the production of pro-inflammatory cytokines and mediators.

Key Mechanisms:

- Inhibition of NF-κB Pathway: Taraxasterol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes[1][2][7]. This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits[8].
- Suppression of MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for the production of inflammatory mediators[1][2].
- NLRP3 Inflammasome Inhibition: Taraxasterol can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses[9].

Quantitative Data on Anti-inflammatory Activity:

Model	Treatment	Effect	Reference
LPS-induced RAW 264.7 macrophages	5 and 12.5 µg/ml	Decreased nitrite, PGE ₂ , TNF-α, IL-1β, and IL-6 secretion	[10]
Freund's complete adjuvant (FCA)-induced arthritis in rats	2, 4, and 8 mg/kg (oral)	Suppressed paw swelling, reduced TNF-α, IL-1β, and PGE2	[11]
Dimethylbenzene-induced ear edema in mice	2.5, 5, and 10 mg/kg	Dose-dependent inhibition of ear edema	[12]
Acetic acid-induced vascular permeability in mice	2.5, 5, and 10 mg/kg	Dose-dependent inhibition of vascular permeability	[12]
Cotton pellet-induced granuloma in rats	2.5, 5, and 10 mg/kg	Significant inhibition of granuloma formation	[12]

Anti-cancer Activity

Tanaxasterol has shown promising anti-tumor effects against various cancer cell lines, acting through multiple mechanisms to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.

Key Mechanisms:

- Induction of Apoptosis: Taraxasterol can induce programmed cell death in cancer cells.
- Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from dividing and proliferating[13].
- Inhibition of PI3K/Akt Pathway: Taraxasterol has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and growth[14][15][16].
- Inhibition of Metastasis: It can inhibit the migration and invasion of cancer cells, key processes in metastasis[17][18].

Quantitative Data on Anti-cancer Activity:

Cell Line	Assay	IC ₅₀ / Concentration	Effect	Reference
Prostate Cancer (PC3)	MTT Assay	114.68 µM (24h), 108.70 µM (48h), 49.25 µM (72h)	Reduced cell survival	[17]
Prostate Cancer (PC3)	Adhesion, Invasion, Migration Assays	114.68 µM	Reduced adhesion, invasion, and migration	[17]
Lung Cancer (A549, H1299)	CCK-8 Assay	30 µM	Inhibited cell proliferation	[13]
Melanoma (A375, SK-MEL-28)	CCK-8 Assay	10 µg/mL	Dose and time-dependent inhibition of cell viability	

Antioxidant Activity

Taraxasterol exhibits significant antioxidant properties, protecting cells from oxidative stress-induced damage.

Key Mechanisms:

- Upregulation of Antioxidant Enzymes: It can enhance the expression of antioxidant enzymes, which play a crucial role in detoxifying reactive oxygen species (ROS).
- ROS Scavenging: Taraxasterol can directly scavenge free radicals, reducing cellular oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of Taraxasterol's biological activities.

Isolation and Purification of Taraxasterol from Plant Material

This protocol outlines a general procedure for the extraction and purification of triterpenoids like Taraxasterol from plant sources.

Materials:

- Dried and powdered plant material (e.g., Taraxacum officinale roots)
- Organic solvents (e.g., ethanol, methanol, chloroform, n-hexane, ethyl acetate)
- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Rotary evaporator

Procedure:

- Extraction:
 - Macerate the powdered plant material with a suitable organic solvent (e.g., 80% ethanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract[19].
- Fractionation:
 - Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity[19].
- Column Chromatography:

- Subject the desired fraction (e.g., the one showing the highest activity in preliminary screens) to column chromatography on silica gel.
- Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate mixtures of increasing polarity) to separate the components[20].
- Collect fractions and monitor them by TLC to pool fractions containing the compound of interest.

- Purification by HPLC:
 - Further purify the pooled fractions using preparative HPLC with a suitable mobile phase (e.g., a mixture of acetonitrile and water) to isolate pure Taraxasterol[1][5].
- Structure Elucidation:
 - Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy[19].

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Taraxasterol on cell viability and proliferation.

Materials:

- 96-well cell culture plates
- Cells of interest (e.g., cancer cell lines)
- Complete cell culture medium
- Taraxasterol stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 70-80% confluence after 24 hours of incubation.
- Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Taraxasterol. Include a vehicle control (DMSO) and a negative control (untreated cells).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals[2][21].
- Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution[13].
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells[13][21].

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of Taraxasterol on cell migration.

Materials:

- 6-well or 12-well cell culture plates
- Cells that form a monolayer (e.g., cancer cells, fibroblasts)
- Complete cell culture medium

- Taraxasterol stock solution
- Sterile 200 μ L pipette tip or a specialized scratch tool
- Microscope with a camera

Procedure:

- Cell Seeding: Seed cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24 hours.
- Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the center of the monolayer.
- Washing: Gently wash the wells with PBS to remove any detached cells and debris[22].
- Treatment: Replace the PBS with fresh medium containing the desired concentration of Taraxasterol. Include a control group with medium only.
- Imaging: Immediately capture images of the scratch in each well at time 0. Mark the locations on the plate to ensure the same areas are imaged over time.
- Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same marked areas at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed[22].
- Analysis: Measure the width or area of the wound at each time point. The rate of wound closure is an indicator of cell migration.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates, for example, to study the effect of Taraxasterol on signaling pathway proteins.

Materials:

- Cell lysates from treated and untreated cells

- Protein assay kit (e.g., BCA or Bradford)
- SDS-PAGE gels
- Electrophoresis and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies specific to the target proteins (e.g., p-Akt, Akt, NF-κB p65)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

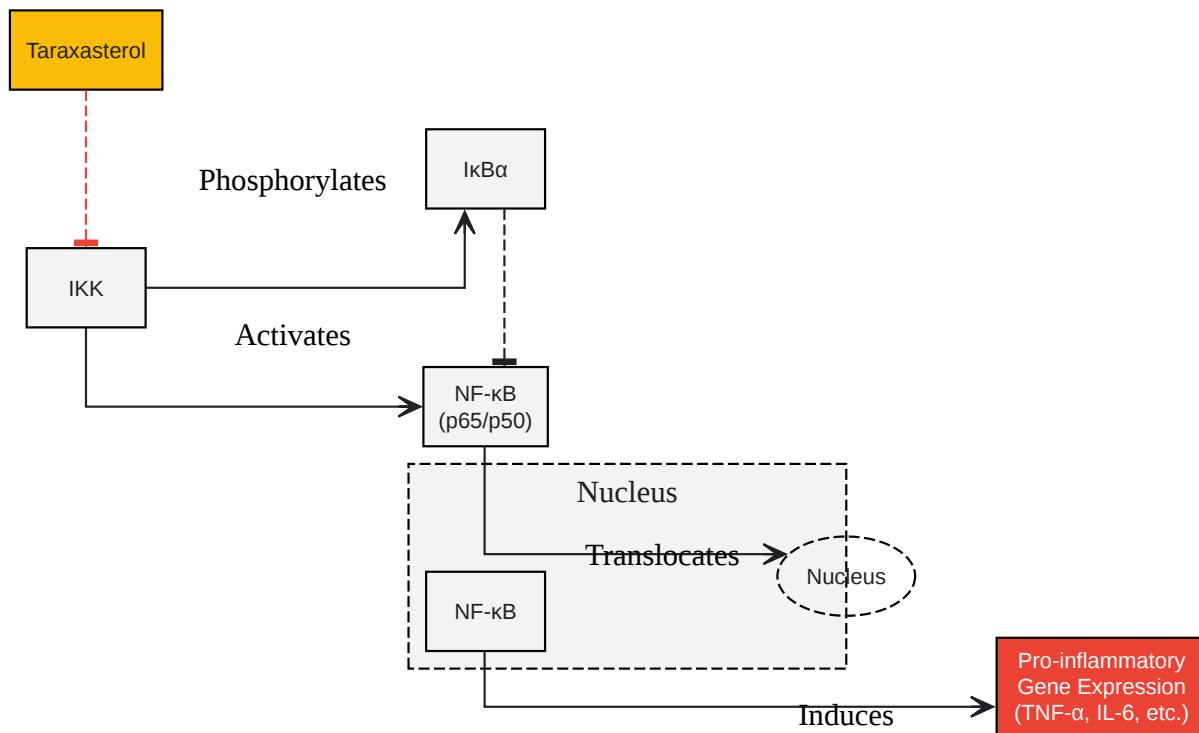
- Sample Preparation: Lyse the cells and determine the protein concentration of each sample.
- SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis[17][23].
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose)[17][23].
- Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[23].
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane again with TBST to remove unbound secondary antibody.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Taraxasterol and a typical experimental workflow.

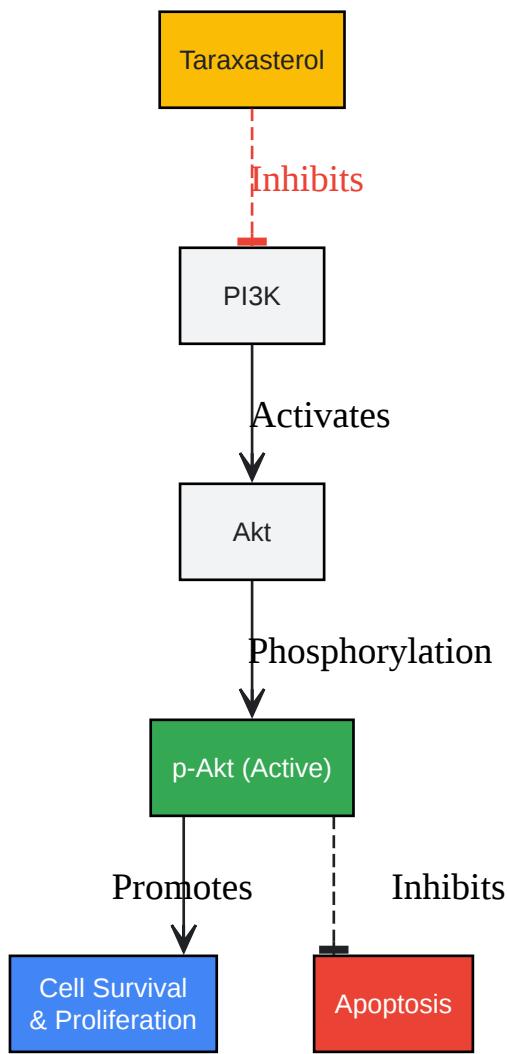
Taraxasterol's Inhibition of the NF-κB Signaling Pathway



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Caption: Taraxasterol inhibits the NF- κ B pathway by preventing IKK-mediated I κ B α phosphorylation.

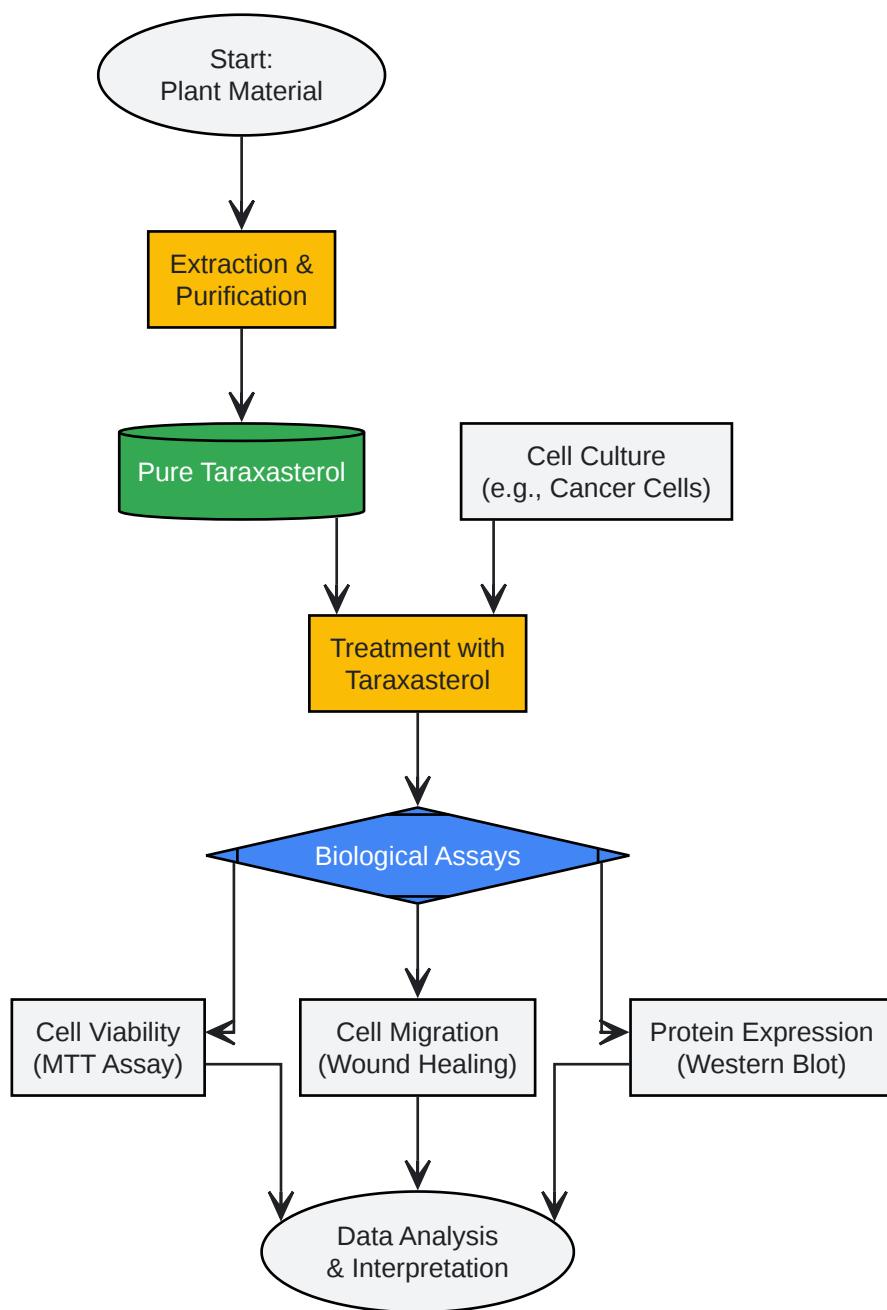
Taraxasterol's Modulation of the PI3K/Akt Signaling Pathway



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Caption: Taraxasterol suppresses the PI3K/Akt pathway, leading to decreased cell survival and proliferation.

General Experimental Workflow for In Vitro Analysis of Taraxasterol



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Caption: A typical workflow for investigating the *in vitro* biological effects of Taraxasterol.

Conclusion

Taraxasterol (CAS No. 1059-14-9) is a multifaceted natural compound with well-documented anti-inflammatory, anti-cancer, and antioxidant activities. Its ability to modulate critical cellular signaling pathways, such as NF- κ B and PI3K/Akt, underscores its therapeutic potential. This

technical guide provides a solid foundation for researchers and drug development professionals by consolidating key information on its properties, biological effects, and experimental methodologies. Further research, particularly in the areas of pharmacokinetics, in vivo efficacy in various disease models, and safety profiling, is warranted to fully realize the clinical potential of Taraxasterol.

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